Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C19H23N3O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-(6-amino-2-methylpyridin-3-yl)piperidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often require a strong base like sodium hydride or a catalyst like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would revert it to the amino form. Substitution reactions can produce a variety of benzyl-substituted derivatives .
Scientific Research Applications
Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor proteins, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of piperidine.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a piperidine moiety but with different substituents.
Uniqueness
Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and amino groups contribute to its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Molecular Structure:
- Molecular Formula: C19H23N3O2
- Molecular Weight: 325.4 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act on specific receptors and enzymes, influencing cellular signaling pathways. For instance, studies indicate that it may function as an inhibitor of certain enzymes involved in inflammatory responses and cancer progression.
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy. A study demonstrated that derivatives of piperidine, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. Specifically, it was noted for inducing apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated a mechanism that disrupts bacterial cell wall synthesis, which is crucial for its antimicrobial efficacy .
Study on Anticancer Effects
A pivotal study explored the anticancer properties of various piperidine derivatives, including this compound. The findings indicated:
- Cell Lines Tested: FaDu (hypopharyngeal carcinoma) and others
- Mechanism: Induction of apoptosis through caspase activation
- Results: Enhanced cytotoxicity compared to standard treatments .
Antimicrobial Activity Assessment
Another significant investigation assessed the antimicrobial effects of this compound:
- Tested Pathogens: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)
- Results: Showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C19H23N3O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H23N3O2/c1-14-16(10-11-18(20)21-14)17-9-5-6-12-22(17)19(23)24-13-15-7-3-2-4-8-15/h2-4,7-8,10-11,17H,5-6,9,12-13H2,1H3,(H2,20,21) |
InChI Key |
BSFZZDBLWZPNMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2CCCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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